Increased Computed Lipophilicity (XLogP3) vs. Non-Methylated Analog Drives Predicted Membrane Permeability
tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate exhibits a computed XLogP3 of 1.7, representing a 0.4 log unit increase over the non-methylated analog tert-butyl 4-(aminomethyl)azepane-1-carboxylate (XLogP3 = 1.3), while maintaining an identical TPSA of 55.6 Ų [1]. This combination of elevated lipophilicity without increased polar surface area is predictive of improved passive membrane permeability, a key determinant of oral bioavailability and cellular penetration in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 55.6 Ų; MW = 242.36 g/mol |
| Comparator Or Baseline | tert-Butyl 4-(aminomethyl)azepane-1-carboxylate (CAS 1369353-14-9): XLogP3 = 1.3; TPSA = 55.6 Ų; MW = 228.33 g/mol |
| Quantified Difference | ΔXLogP3 = +0.4 (30% relative increase); ΔMW = +14.03 g/mol; TPSA unchanged |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11); experimental logP from LeYan database reports 2.2283 for the target compound . |
Why This Matters
The higher lipophilicity at matched TPSA predicts superior membrane permeation, which can translate into higher cellular potency and oral exposure for derived lead compounds.
- [1] PubChem. Compound Summary pages: CID 118798593 (target, 1823776-42-6) and CID 74788437 (des-methyl analog, 1369353-14-9). National Center for Biotechnology Information, 2024. View Source
